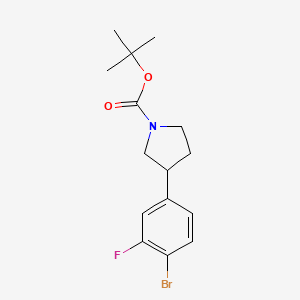

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine

Description

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine is a Boc-protected pyrrolidine derivative featuring a 4-bromo-3-fluorophenyl substituent at the 3-position of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group enhances stability and solubility, making the compound a valuable intermediate in pharmaceutical synthesis and materials science. Its molecular formula is C₁₆H₂₁BrFNO₂ (assuming the Boc group is C₅H₉O₂), with a molecular weight of ~356.25 g/mol (based on analogs like 1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine in ). The bromo and fluoro substituents on the aromatic ring confer unique electronic and steric properties, influencing reactivity in cross-coupling reactions and interactions in biological systems.

Properties

Molecular Formula |

C15H19BrFNO2 |

|---|---|

Molecular Weight |

344.22 g/mol |

IUPAC Name |

tert-butyl 3-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-7-6-11(9-18)10-4-5-12(16)13(17)8-10/h4-5,8,11H,6-7,9H2,1-3H3 |

InChI Key |

TXAKRFQHJKSWAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom of the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Bromination and Fluorination: The phenyl ring is functionalized with bromine and fluorine atoms at specific positions. This can be done using brominating and fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while deprotection yields the free amine.

Scientific Research Applications

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine is a chemical compound with a pyrrolidine ring and halogen substituents on the phenyl group. It has a molecular formula of C13H15BrFNO2 and a molecular weight of approximately 314.17 g/mol. The "Boc" (tert-butoxycarbonyl) group is used in organic synthesis to protect amines, enhancing the compound's stability and reactivity during chemical processes.

Applications

This compound exhibits potential biological activity due to its structural components. Compounds with a pyrrolidine ring are often explored for their pharmacological properties.

Pharmaceutical Development

- It can be used as a building block for synthesizing biologically active compounds.

- It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders .

- Researchers utilize the compound to study structure-activity relationships (SAR) in drug design, helping to optimize the efficacy and safety profiles of new therapeutic agents .

Organic Synthesis

- It is used as a building block in organic synthesis, allowing chemists to create complex molecules with specific functionalities, enhancing the efficiency of drug discovery processes .

- The synthesis of this compound involves several key steps facilitated by common reagents like halogenating agents, oxidizing agents, and coupling catalysts.

Fluorinated Compound Applications

- The presence of fluorine in the structure can improve the metabolic stability of compounds, making it valuable in the design of long-lasting medications .

Other Applications

- Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in developing pharmaceuticals and agrochemicals.

- Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

- Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Key Analogs :

1-Boc-3-(3-bromo-2-fluorophenyl)pyrrolidine ():

- Differs in substituent positions (bromo at 3, fluoro at 2 vs. bromo at 4, fluoro at 3).

- Altered steric hindrance and electronic effects: The meta-fluoro and para-bromo arrangement in the target compound may enhance electrophilicity at the para position compared to the ortho-fluoro/meta-bromo analog.

1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine ():

- Methyl group at 2-position vs. fluoro at 3-position.

- Electron-donating methyl group reduces aryl ring reactivity in cross-couplings (e.g., Suzuki-Miyaura) compared to the electron-withdrawing fluoro group.

1-Boc-3-(3,4-difluoro-2-methoxyphenyl)pyrrolidine ():

- Methoxy and difluoro substituents create a mixed electronic profile.

- Methoxy (electron-donating) may counteract electron-withdrawing effects of fluorine, reducing reactivity toward nucleophilic substitution compared to the target compound.

Molecular Weight and Physicochemical Properties

Physical Property Comparison :

Biological Activity

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine is a chemical compound notable for its potential biological activities, primarily attributed to its structural components, including a pyrrolidine ring and halogenated phenyl substituents. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H15BrFNO2, with a molecular weight of approximately 314.17 g/mol. The presence of the Boc (tert-butoxycarbonyl) group enhances the stability and reactivity of the compound during various chemical processes. The pyrrolidine ring is often associated with diverse pharmacological properties, making it a target for drug discovery and development.

Pharmacological Properties

This compound has shown promise in various biological assays, particularly in the context of cancer research. Similar compounds have been investigated for their effects on different cancer cell lines, demonstrating significant antiproliferative activity. For instance, derivatives containing pyrrolidine structures have been associated with inhibition of cell proliferation in human colon adenocarcinoma and other malignancies .

Table 1: Comparison of Biological Activities of Similar Compounds

| Compound Name | IC50 (µM) | Target Cell Lines | Unique Features |

|---|---|---|---|

| This compound | TBD | TBD | Pyrrolidine core with halogen substitutions |

| Compound A | 92.4 | Human colon adenocarcinoma | Contains oxadiazole derivatives |

| Compound B | 31.4 | Various cancer cell lines | Exhibits anti-inflammatory properties |

The biological activity of this compound is hypothesized to involve multiple mechanisms, including:

- Inhibition of Cell Proliferation : Compounds with similar structures have demonstrated the ability to inhibit cell cycle progression in various cancer types.

- Modulation of Signaling Pathways : These compounds may interact with key signaling pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives, including this compound.

- Study on Antiproliferative Activity : A recent study reported that derivatives similar to this compound exhibited varying degrees of antiproliferative activity against human cancer cell lines. The IC50 values ranged from low micromolar concentrations to higher values depending on the specific structural modifications made .

- Synthesis Techniques : The synthesis typically involves several key steps optimized for yield and purity, utilizing common reagents such as halogenating agents and coupling catalysts.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine with high purity?

Answer:

The synthesis typically involves sequential functionalization of the pyrrolidine ring. A modular approach includes:

Boc Protection : Introduce the Boc group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF .

Aryl Substitution : Install the 4-bromo-3-fluorophenyl group via Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a 1:1 mixture of dioxane/water at 80–90°C for 12–16 hours .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can the Boc protecting group be selectively removed under mild conditions?

Answer:

The Boc group is cleaved via acidolysis. Optimal conditions include:

- Trifluoroacetic Acid (TFA) : Stir in 20–50% TFA in DCM at 0–25°C for 1–4 hours. Neutralize with NaHCO₃ and extract with DCM .

- Alternative : HCl in dioxane (4 M, 2–3 hours at 25°C) preserves acid-sensitive substituents. Avoid prolonged exposure to prevent pyrrolidine ring degradation .

Advanced: How do steric and electronic effects of the 4-bromo-3-fluorophenyl substituent influence reactivity in cross-coupling reactions?

Answer:

The bromo group acts as an electrophilic site for cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the fluoro group exerts strong electron-withdrawing effects, reducing electron density at the meta position. Key considerations:

- Regioselectivity : Fluorine directs electrophilic substitution to the para position of the phenyl ring. Use DFT calculations to predict reactive sites .

- Steric Hindrance : The 3-fluoro substituent may impede bulky catalyst access. Optimize with smaller ligands (e.g., XPhos instead of SPhos) .

Advanced: What strategies address stereochemical instability in the pyrrolidine ring during derivatization?

Answer:

- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during synthesis to enforce desired stereochemistry .

- Dynamic Kinetic Resolution : Use palladium catalysts to invert configurations in situ during coupling reactions .

- Crystallography : Confirm stereochemistry via single-crystal X-ray diffraction (e.g., as in for analogous pyrrolidine-diones) .

Data Contradiction: How to resolve discrepancies in reported melting points or NMR spectra for this compound?

Answer:

Variations arise from:

- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. acetone) and compare DSC profiles .

- Impurities : Use preparative HPLC to isolate isomers or byproducts. For NMR, employ 2D techniques (COSY, HSQC) to assign peaks unambiguously .

- Solvent Artifacts : Ensure complete solvent removal (lyophilization for hygroscopic samples) before mp determination .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Hazard Identification : While specific GHS data are limited (), assume acute toxicity (Category 4) based on structural analogs. Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

Advanced: How does the compound serve as a precursor in sp³-rich pharmacophore development?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.